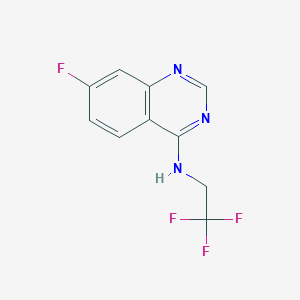

![molecular formula C23H20N2O5S2 B2375142 (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate CAS No. 894669-91-1](/img/structure/B2375142.png)

(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to say exactly how this compound would be synthesized, but it might involve reactions like nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule. For example, the benzyl group is a common structural motif in organic chemistry and is known to influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the ethyl group might make the compound more hydrophobic, while the presence of the amino group might make it more polar .Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

The compound has been used as a reagent in the synthesis of heterocyclic systems, including various pyrimidinones and pyridazinones, demonstrating its utility in preparing complex molecular structures with potential biological activity. The removal of protective groups from these compounds yields amino-substituted pyrido and pyrimido derivatives, highlighting its role in the synthesis of chemically diverse and potentially biologically active molecules (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).

Development of Anticancer Agents

Another notable application is in the development of anticancer agents. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound with a similar structure, has been used to synthesize derivatives that exhibit significant antiproliferative potential against cancer cell lines, including breast cancer cells. These compounds have been evaluated for their cytotoxicity in vitro, with some showing promising results in inducing apoptosis and reducing tumor mass in vivo, underscoring the potential of such compounds in anticancer therapy (E. Gad, Mohamed S. Nafie, E. Eltamany, Magdy S A G Hammad, A. Barakat, A. Boraei, 2020).

Antimicrobial Applications

Compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for antimicrobial activities, displaying effectiveness against a range of bacterial and fungal pathogens. This indicates the potential of such compounds in antimicrobial drug development, highlighting the importance of chemical synthesis in creating new therapeutic agents (N. Desai, P. N. Shihora, D. Moradia, 2007).

Optical Storage and Material Science

In the field of material science, derivatives like nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate have been copolymerized to produce materials with photoinduced birefringence, showcasing the potential of such compounds in creating reversible optical storage media. This application is crucial for advancing data storage technologies, demonstrating the versatility of these compounds beyond biomedical applications (X. Meng, A. Natansohn, C. Barrett, P. Rochon, 1996).

Propriétés

IUPAC Name |

ethyl 4-[[(Z)-(1-benzyl-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene)methyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S2/c1-2-30-23(27)17-8-10-18(11-9-17)24-14-20-21(26)22-19(12-13-31-22)25(32(20,28)29)15-16-6-4-3-5-7-16/h3-14,24H,2,15H2,1H3/b20-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIJKAGATPOMBJ-ZHZULCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2375060.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2375063.png)

![2,4-dichloro-N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2375066.png)

![1-methyl-4-[methyl(pyridin-3-ylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2375067.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)

![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2375071.png)

![Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2375076.png)

![(E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2375077.png)

![N-[[4-benzyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2375078.png)

![2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane](/img/structure/B2375082.png)